molecular formula C6H6F2N2O3 B2845477 5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid CAS No. 2375274-14-7

5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2845477
CAS No.: 2375274-14-7
M. Wt: 192.122
InChI Key: IUYITVSEASUSPX-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a difluoroethoxy group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-(3-chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid with thionyl chloride in toluene. The reaction mixture is stirred at 110°C for several hours until the starting material is completely consumed . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, reduction may produce pyrazole alcohols, and substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the difluoroethoxy group and the carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O3/c7-4(8)2-13-5-3(6(11)12)1-9-10-5/h1,4H,2H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYITVSEASUSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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